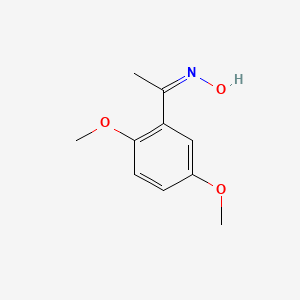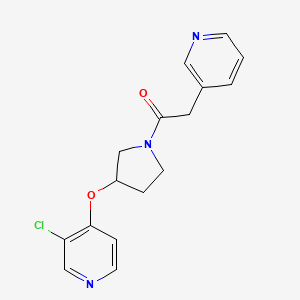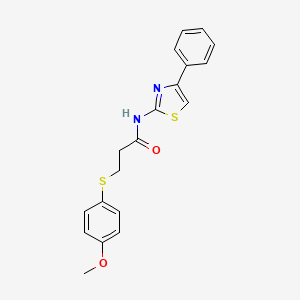![molecular formula C20H17N5O3 B2921698 N-(2-Methoxy-phenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide CAS No. 656831-73-1](/img/structure/B2921698.png)
N-(2-Methoxy-phenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxy-phenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide is a useful research compound. Its molecular formula is C20H17N5O3 and its molecular weight is 375.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the primary applications of derivatives similar to N-(2-Methoxy-phenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide is in the development of anticancer agents. A study by Al-Sanea et al. (2020) synthesized various derivatives and tested their anticancer activity against 60 cancer cell lines, revealing that one compound demonstrated significant growth inhibition in several cancer types, including lung, breast, and kidney cancer cells (Al-Sanea et al., 2020).
Radioligand for Imaging
Another application is in the development of radioligands for imaging purposes. Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a compound within the pyrazolo[1,5-a]pyrimidineacetamides series, designed for imaging the translocator protein (18 kDa) with positron emission tomography (PET), highlighting its potential in neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).
Pharmacological Potential
Research focusing on the pharmacological potential of related derivatives, such as the study by Faheem (2018), evaluated the toxicity, tumor inhibition, and anti-inflammatory actions of novel heterocyclic derivatives. The compounds exhibited binding and moderate inhibitory effects in assays, suggesting their potential in therapeutic applications (Faheem, 2018).
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties. Bondock et al. (2008) synthesized new heterocycles incorporating the antipyrine moiety, demonstrating their effectiveness as antimicrobial agents against various bacteria and fungi, indicating the versatility of this chemical scaffold in addressing infectious diseases (Bondock et al., 2008).
Coordination Complexes and Antioxidant Activity
The compound's derivatives have been used in the synthesis of coordination complexes with potential antioxidant activities. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their Co(II) and Cu(II) complexes, demonstrating significant antioxidant activity through various assays. This study highlights the compound's utility in developing agents with potential therapeutic benefits against oxidative stress-related diseases (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-28-17-10-6-5-9-16(17)23-18(26)12-24-13-21-19-15(20(24)27)11-22-25(19)14-7-3-2-4-8-14/h2-11,13H,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQBKLJBTLDWFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2921616.png)
![N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetamide](/img/structure/B2921617.png)


![2,6-difluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2921622.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921624.png)


![N-(2,6-dimethylphenyl)-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide](/img/structure/B2921629.png)
![N-[2-(2-fluorophenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2921631.png)

![(4-(4-(benzyloxy)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2921635.png)


